molecular formula C14H14FNO B13143894 (S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine

(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine

Cat. No.: B13143894
M. Wt: 231.26 g/mol
InChI Key: DRVAKKWXGCYDJV-JTQLQIEISA-N
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Description

(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-bromophenylacetonitrile.

    Formation of Intermediate: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 4-bromophenylacetonitrile in the presence of a base like potassium carbonate to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen gas in the presence of a catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as an antidepressant agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Bromophenoxy)phenyl)ethanamine
  • (S)-1-(4-Chlorophenoxy)phenyl)ethanamine
  • (S)-1-(4-Methylphenoxy)phenyl)ethanamine

Uniqueness

(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine is unique due to the presence of the fluorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to certain molecular targets and improve its metabolic stability compared to its analogs.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

(1S)-1-[4-(4-fluorophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14FNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3/t10-/m0/s1

InChI Key

DRVAKKWXGCYDJV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N

Origin of Product

United States

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